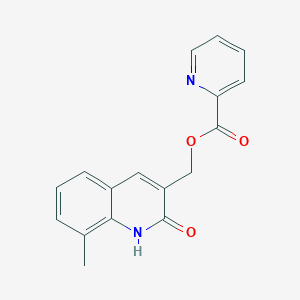

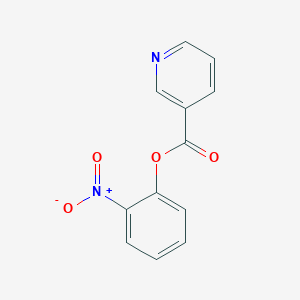

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 294.10044231 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticorrosive Applications

Quinoline derivatives, due to their high electron density and the presence of polar substituents like hydroxyl (–OH) groups, show significant effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their utility in protecting metals against corrosion. This application is crucial in industries where metal longevity and integrity are paramount (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline and pyrimidine derivatives have been extensively researched for their applications in optoelectronic devices due to their broad spectrum of biological activities and their ability to function in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives, when incorporated into π-extended conjugated systems, show promising applications in creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The versatility of these compounds underlines their potential in advancing technology in energy and display sectors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biotechnological Applications

Lactic acid, derived from biomass, serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate ester. The connection between lactic acid production and the synthesis of compounds, including quinoline derivatives through biotechnological routes, highlights the intersection of green chemistry and materials science. This application is particularly relevant in developing sustainable and environmentally friendly production methods for a range of chemicals (Gao, Ma, & Xu, 2011).

Synthesis of Heterocyclic Compounds

Quinoline and its derivatives play a crucial role in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and drug discovery. These compounds form the basis for developing pharmaceuticals, agrochemicals, and other biologically active molecules. Their diverse reactivities offer novel synthetic strategies for constructing complex molecular architectures, underlining their importance in organic synthesis and pharmaceutical research (Mishra, Nair, & Baire, 2022).

Environmental Impact Studies

Research on the environmental fate and behavior of quinoline derivatives, such as their sorption in soils and aquatic environments, is critical for understanding their impact on ecosystems. This knowledge aids in assessing the mobility and persistence of these compounds in the environment, contributing to better management and regulation of potentially harmful substances (Tolls, 2001).

Mécanisme D'action

Target of Action

Quinoline-based compounds, such as this one, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, including enzymes, receptors, and transporters, which play crucial roles in numerous biological processes.

Mode of Action

Quinoline-based compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . These interactions can lead to changes in the activity of the target, ultimately influencing cellular functions.

Biochemical Pathways

Quinoline-based compounds have been associated with a variety of biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions.

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

Based on the known activities of quinoline-based compounds, it can be speculated that this compound may have a range of effects, including modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression .

Propriétés

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-5-4-6-12-9-13(16(20)19-15(11)12)10-22-17(21)14-7-2-3-8-18-14/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFWEIADECNSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B5556894.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea](/img/structure/B5556949.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)